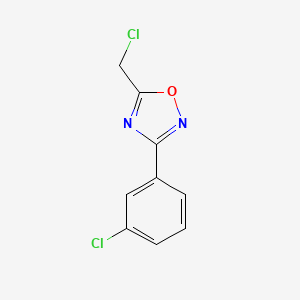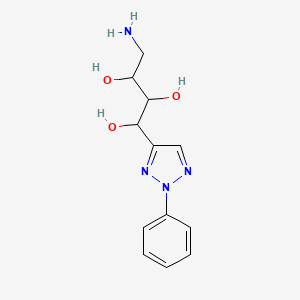
1-Bromo-4-(trans-4-propylcyclohexyl)benzene
Vue d'ensemble
Description
The compound 1-Bromo-4-(trans-4-propylcyclohexyl)benzene is a brominated benzene derivative with a propylcyclohexyl substituent at the para position. This type of compound is of interest due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, structure, and properties of related brominated benzene derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, the Cadiot-Chodkiewicz coupling is a method used to synthesize acetylenic macrocycles, which could potentially be adapted for the synthesis of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves procedures such as NMR, IR spectroscopy, and elemental analysis, which are likely relevant to the synthesis of the compound of interest . The bromination-dehydrobromination reaction described for the synthesis of [1-13C]benzonitrile from [1-13C]1-cyanocyclohexene could also be a potential synthetic route for related compounds .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be characterized using techniques such as X-ray crystallography, as demonstrated in the study of various bromo- and bromomethyl-substituted benzenes . These techniques could be applied to determine the molecular structure of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene, providing insights into its conformation and potential interactions.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo a variety of chemical reactions. For example, the photolysis of trans,trans-2,4-dibromo-1,5-diphenylpenta-1,4-dien-3-one leads to the formation of several polycyclic products, indicating that brominated compounds can participate in complex reaction pathways . The isomerization of tris(arylmethylene)cyclohexanes to tris(arylmethyl)benzenes by gaseous hydrogen bromide is another example of a reaction that could be relevant to the study of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be studied through various analytical techniques. For instance, density functional theory (DFT) calculations can provide information on the optimized structure and predicted IR and NMR spectra of such compounds . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene have been investigated, revealing interesting photoluminescence properties that could also be relevant for the compound of interest .
Applications De Recherche Scientifique
-
General Use
-
Synthesis
- Scientific Field : Organic Synthesis
- Application Summary : “1-Bromo-4-(trans-4-propylcyclohexyl)benzene” can be synthesized from ethylcyclohexylbenzene .
- Application Method : The synthesis involves the use of sodium hypochlorite and bromine at a controlled temperature. After the reaction, the product is purified through a series of washing, boiling, and filtration steps .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-bromo-4-(4-propylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZABADCQVWQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401006940 | |
| Record name | 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(trans-4-propylcyclohexyl)benzene | |
CAS RN |
86579-53-5 | |
| Record name | 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-4-(trans-4-propylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)





![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)
![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)
![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)